1-Z-3,4-Dihydro-2H-pyridin

Übersicht

Beschreibung

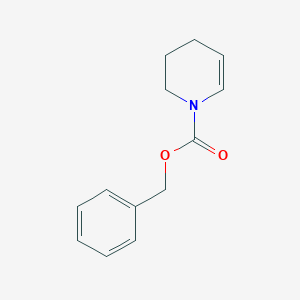

Benzyl 3,4-dihydropyridine-1(2H)-carboxylate, also known as Benzyl 3,4-dihydropyridine-1(2H)-carboxylate, is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.

The exact mass of the compound Benzyl 3,4-dihydropyridine-1(2H)-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyl 3,4-dihydropyridine-1(2H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3,4-dihydropyridine-1(2H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Inhibitor der Dihydroorotat-Dehydrogenase von Plasmodium falciparum Die Verbindung wurde als neuartiger selektiver Inhibitor der Dihydroorotat-Dehydrogenase von Plasmodium falciparum identifiziert . Dieses Enzym spielt eine entscheidende Rolle im Pyrimidin-de-novo-Biosyntheseweg und ist daher ein potenzielles Ziel für die Entwicklung neuer antimalarieller Medikamente .

Antibakterielle Aktivität

Die Verbindung hat eine antibakterielle Aktivität gezeigt . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer antimikrobieller Wirkstoffe hin.

Antikoagulans-Aktivität

Die Verbindung hat antikoagulierende Wirkungen gezeigt . Dies könnte es bei der Behandlung oder Vorbeugung von Blutgerinnungsstörungen nützlich machen.

Antioxidative Aktivität

Es wurde berichtet, dass die Verbindung antioxidative Eigenschaften besitzt . Dies deutet darauf hin, dass es bei der Entwicklung von Behandlungen für Krankheiten verwendet werden könnte, die durch oxidativen Stress verursacht werden.

Antituberkulose-Aktivität

Die Verbindung hat eine antituberkulose Aktivität gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung von Tuberkulose hin.

Antiepileptische Aktivität

Die Verbindung hat antiepileptische Wirkungen gezeigt . Dies könnte es bei der Behandlung von Epilepsie und anderen Krampfanfällen nützlich machen.

Antiulkus-Aktivität

Es wurde berichtet, dass die Verbindung antiulkus Eigenschaften besitzt . Dies deutet darauf hin, dass es bei der Entwicklung von Behandlungen für Geschwüre verwendet werden könnte.

Neuroprotektive Aktivität

Die Verbindung hat eine neuroprotektive Aktivität gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson hin.

Wirkmechanismus

Target of Action

Related compounds such as 1,4-dihydropyridines are known to act as calcium channel blockers .

Mode of Action

If we consider the action of related compounds, 1,4-dihydropyridines, they function by inhibiting calcium influx, thereby affecting various physiological processes .

Biochemical Pathways

Related compounds such as 1,4-dihydropyridines are known to affect a variety of biological targets and physiological effects .

Result of Action

Related compounds such as 1,4-dihydropyridines have been reported to have a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Biologische Aktivität

Benzyl 3,4-dihydropyridine-1(2H)-carboxylate is a compound belonging to the dihydropyridine class, which is recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzyl 3,4-dihydropyridine-1(2H)-carboxylate features a dihydropyridine ring system substituted with a benzyl group and a carboxylate functional group. Its molecular formula is , and its molecular weight is approximately 219.27 g/mol. The presence of both the benzyl and carboxylate groups contributes to its unique chemical reactivity and biological properties.

The biological activity of benzyl 3,4-dihydropyridine-1(2H)-carboxylate is primarily attributed to its interaction with calcium channels. Dihydropyridines are known as calcium channel blockers, which inhibit calcium influx into cells, leading to various physiological effects such as:

- Vasodilation : By blocking calcium channels in vascular smooth muscle, these compounds can lower blood pressure.

- Anticancer Activity : Some studies suggest that dihydropyridines can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) production and cell cycle arrest.

Biological Activities

Research has demonstrated that benzyl 3,4-dihydropyridine-1(2H)-carboxylate exhibits several notable biological activities:

- Antimicrobial Effects : This compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Studies have indicated that it may induce apoptosis in cancer cell lines such as HeLa and MCF-7 through mitochondrial dysfunction and cell cycle arrest mechanisms.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, possibly through modulation of calcium signaling pathways.

Anticancer Activity

A recent study evaluated the cytotoxic effects of benzyl 3,4-dihydropyridine-1(2H)-carboxylate on HeLa cells. The compound demonstrated an IC50 value of approximately 28.3 µM, indicating significant cytotoxicity. The mechanism involved:

- Induction of apoptosis confirmed through staining assays (DAPI and PI).

- Inhibition of cyclin-dependent kinases (CDK4/6), leading to cell cycle arrest at the G1 phase.

Antimicrobial Activity

Another study assessed the antimicrobial efficacy of various dihydropyridine derivatives, including benzyl 3,4-dihydropyridine-1(2H)-carboxylate. The results showed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent.

Comparative Analysis with Related Compounds

Benzyl 3,4-dihydropyridine-1(2H)-carboxylate shares structural similarities with other dihydropyridine derivatives. Here’s a comparison table:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Nifedipine | C17H18N2O6 | Well-known calcium channel blocker |

| Amlodipine | C20H25ClN2O5S | Used for hypertension treatment |

| Benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine | C16H19NO3 | Enhanced lipophilicity |

This comparison underscores the unique aspects of benzyl 3,4-dihydropyridine-1(2H)-carboxylate in terms of its specific substituents and functional groups that may confer distinct biological activities.

Eigenschaften

IUPAC Name |

benzyl 3,4-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1,3-5,7-9H,2,6,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRZWESXFFNSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576114 | |

| Record name | Benzyl 3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68471-58-9 | |

| Record name | Benzyl 3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68471-58-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.